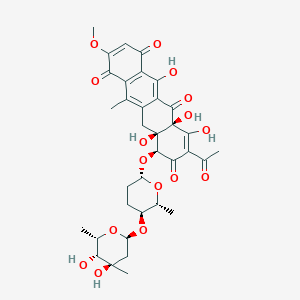
(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone” is a complex organic molecule with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroxy and methoxy groups, as well as the acetylation and glycosylation reactions. Each step would require specific reagents and conditions, such as:
Formation of Tetrahydroxy Groups: This could involve hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Methoxylation: This step might involve the use of methanol and an acid catalyst.
Acetylation: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Glycosylation: This step would involve the attachment of sugar moieties using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound has antimicrobial properties, it might inhibit the growth of bacteria by targeting specific enzymes or cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other tetracyclic or polycyclic organic molecules with multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C35H40O16 |
|---|---|
Peso molecular |
716.7 g/mol |
Nombre IUPAC |
(6aS,10S,10aR)-8-acetyl-10-[(2S,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,6a,7,10a-tetrahydroxy-2-methoxy-12-methyl-10,11-dihydrotetracene-1,4,6,9-tetrone |
InChI |
InChI=1S/C35H40O16/c1-12-16-10-34(45)32(51-20-8-7-18(14(3)48-20)50-21-11-33(5,44)29(41)15(4)49-21)28(40)23(13(2)36)30(42)35(34,46)31(43)24(16)27(39)25-17(37)9-19(47-6)26(38)22(12)25/h9,14-15,18,20-21,29,32,39,41-42,44-46H,7-8,10-11H2,1-6H3/t14-,15+,18+,20+,21+,29-,32-,33-,34-,35-/m1/s1 |
Clave InChI |
UCKWCLQUJHYALZ-FSCMAJLMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)O)(C)O |
SMILES canónico |
CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















